Product packaging for (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine(Cat. No.:)

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine

Cat. No.: B13256799
M. Wt: 227.30 g/mol
InChI Key: JKNMXKXVOBRNTO-LBPRGKRZSA-N
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Description

(1S)-1-[3-(Benzyloxy)phenyl]ethan-1-amine ( 190391-62-9) is a chiral, substituted phenethylamine featuring a benzyloxy group at the meta position of the phenyl ring . This compound belongs to a class of organic molecules known for their versatility as key intermediates in synthetic organic chemistry and medicinal chemistry research . With a molecular formula of C15H17NO and a molecular weight of 227.30 g/mol, it serves as a valuable scaffold for the construction of more complex molecules . As a chiral building block, this (S)-configured amine is of particular interest in asymmetric synthesis and pharmaceutical development. Substituted phenethylamines, in general, represent a significant class of bioactive molecules, with many derivatives acting as central nervous system stimulants, neurotransmitters, or precursors to various pharmaceuticals . The specific stereochemistry and the benzyloxy substituent of this compound make it a potential precursor for developing ligands for receptor binding studies and for exploring structure-activity relationships in neurological research. Its structure suggests potential for use in the synthesis of novel polyenaminones, which are emerging as materials of interest for sustainable energy storage applications . The product is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B13256799 (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

(1S)-1-(3-phenylmethoxyphenyl)ethanamine

InChI

InChI=1S/C15H17NO/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12H,11,16H2,1H3/t12-/m0/s1

InChI Key

JKNMXKXVOBRNTO-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)N

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 1s 1 3 Benzyloxy Phenyl Ethan 1 Amine

Non-Asymmetric Synthesis Routes to Racemic 1-[3-(benzyloxy)phenyl]ethan-1-amine (B7807595) Precursors

The synthesis of the racemic amine provides a foundational route, which can then be subjected to chiral resolution to isolate the desired enantiomer. This approach typically begins with the preparation of a key ketone intermediate, followed by its conversion to the racemic amine.

Synthesis of Key Intermediates (e.g., 3'-Benzyloxyacetophenone)

The most common precursor for the synthesis of 1-[3-(benzyloxy)phenyl]ethan-1-amine is 3'-benzyloxyacetophenone. This intermediate is typically prepared from commercially available 3'-hydroxyacetophenone (B363920) through a Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate, followed by nucleophilic substitution with benzyl (B1604629) bromide or benzyl chloride.

A typical laboratory-scale synthesis involves reacting 3'-hydroxyacetophenone with benzyl chloride in the presence of anhydrous potassium carbonate in a solvent like acetone (B3395972). The reaction mixture is heated under reflux for an extended period to ensure complete conversion. After filtration of the inorganic salts and removal of the solvent, the crude 3'-benzyloxyacetophenone can be purified by distillation under reduced pressure.

Table 1: Representative Synthesis of 3'-Benzyloxyacetophenone

ReactantsReagentsSolventReaction TimeYield
3'-Hydroxyacetophenone, Benzyl chloridePotassium carbonateAcetone24-96 hours~86%

Reductive Amination Strategies for Racemic Amine Formation

Reductive amination is a widely employed method for the conversion of ketones to amines. wikipedia.orgmdpi.com This process involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of a primary amine such as 1-[3-(benzyloxy)phenyl]ethan-1-amine, ammonia (B1221849) or a source of ammonia is used.

One of the classical methods for reductive amination is the Leuckart reaction . wikipedia.orgmdpi.com This reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org The reaction is typically carried out at elevated temperatures, often between 120 and 185 °C. wikipedia.org The mechanism involves the formation of an iminium ion from 3'-benzyloxyacetophenone and ammonia (derived from ammonium formate), which is then reduced by formate. The initial product is the N-formyl derivative of the amine, which requires a subsequent hydrolysis step, usually with hydrochloric acid, to yield the free primary amine. scispace.com

Table 2: Leuckart Reaction for Racemic Amine Synthesis

Starting MaterialReagentsTemperatureKey Steps
3'-BenzyloxyacetophenoneAmmonium formate or Formamide120-185 °C1. Imine formation2. Reduction by formate3. Hydrolysis of N-formyl intermediate

More contemporary reductive amination methods often employ milder and more selective reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used in conjunction with an ammonia source, such as ammonium acetate (B1210297). researchgate.netscispace.com These reactions can often be performed at or below room temperature, offering better functional group tolerance and avoiding the harsh conditions of the Leuckart reaction. The general strategy involves mixing the ketone, the ammonia source, and the reducing agent in a suitable solvent, such as methanol (B129727) or tetrahydrofuran.

Enantioselective Synthesis of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine

To directly obtain the enantiomerically pure (1S)-amine and avoid the often inefficient process of chiral resolution, several asymmetric synthetic strategies have been developed. These methods aim to control the stereochemistry at the newly formed chiral center.

Asymmetric Reduction Approaches to the Chiral Amine

The asymmetric reduction of the prochiral ketone, 3'-benzyloxyacetophenone, to the corresponding chiral alcohol is a well-established method. The resulting (S)-alcohol can then be converted to the (S)-amine via a two-step process involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide (B81097) followed by reduction).

A prominent method for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS). The chiral catalyst coordinates with both the borane and the ketone, facilitating a highly enantioselective hydride transfer to one face of the carbonyl group. The stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst. For the synthesis of the (S)-alcohol, a catalyst derived from (S)-proline is typically employed.

Table 3: CBS Reduction for Asymmetric Alcohol Synthesis

SubstrateCatalystReducing AgentKey Feature
3'-Benzyloxyacetophenone(S)-CBS-oxazaborolidineBorane-THF complexEnantioselective reduction to the (S)-alcohol

A more direct route to the chiral amine is the asymmetric hydrogenation of a pre-formed imine or ketimine derived from 3'-benzyloxyacetophenone. nih.gov This approach utilizes a chiral transition metal catalyst, typically based on rhodium, iridium, or ruthenium, with a chiral phosphine (B1218219) ligand. The catalyst coordinates to the C=N double bond of the imine and delivers hydrogen with high facial selectivity.

For the synthesis of this compound, the corresponding ketimine would first be formed by reacting 3'-benzyloxyacetophenone with ammonia or a suitable nitrogen source. This imine is then subjected to asymmetric hydrogenation. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as those from the BINAP family are often effective in these transformations. The reaction is typically carried out under a pressurized atmosphere of hydrogen gas.

Another powerful approach involves the use of a chiral auxiliary. For instance, the ketone can be condensed with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. google.com The diastereoselective reduction of this imine, followed by the removal of the chiral auxiliary via hydrogenolysis, can yield the desired enantiomer of the target amine. The stereochemical outcome is directed by the chiral auxiliary.

Table 4: Asymmetric Hydrogenation of Imines

SubstrateCatalyst SystemKey Feature
Imine of 3'-benzyloxyacetophenoneChiral Rh, Ir, or Ru complex with chiral phosphine ligandDirect asymmetric reduction to the chiral amine
Imine of 3'-benzyloxyacetophenone and a chiral amine auxiliaryReducing agent followed by hydrogenolysisDiastereoselective reduction followed by auxiliary removal

In addition to these methods, biocatalytic approaches using transaminases are gaining prominence for the asymmetric synthesis of chiral amines. nih.govrsc.org An (S)-selective transaminase could potentially convert 3'-benzyloxyacetophenone directly into this compound with high enantiomeric excess, using an amine donor like isopropylamine (B41738).

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines/Ketimines
Rhodium-Catalyzed Systems for Enantioselective Amination

Rhodium-catalyzed asymmetric synthesis has emerged as a powerful tool for the formation of chiral amines. These systems often involve the use of a rhodium precursor in combination with a chiral ligand to induce enantioselectivity in the amination of prochiral ketones or the hydrogenation of corresponding imines. While direct rhodium-catalyzed asymmetric reductive amination of 3'-(benzyloxy)acetophenone is not extensively documented in readily available literature, the principles of rhodium catalysis can be applied. Typically, the reaction would involve the in-situ formation of an imine from 3'-(benzyloxy)acetophenone and an amine source, followed by rhodium-catalyzed asymmetric hydrogenation. The efficiency and enantioselectivity of such a process are highly dependent on the choice of the chiral ligand.

Rhodium catalysts are also well-known for their application in the asymmetric arylation of N-nosylimines, which can be a pathway to chiral diarylmethylamines. This methodology, while not a direct reductive amination, showcases the potential of rhodium catalysis in creating chiral C-N bonds with high enantioselectivity. researchgate.net

Table 1: Representative Rhodium-Catalyzed Asymmetric Arylation of N-Nosylimines (Data from a study on analogous compounds to illustrate the potential of the methodology)

EntryArylboronic AcidN-NosylimineCatalyst SystemYield (%)ee (%)
1Phenylboronic acidPh-CH=NNs[Rh(cod)Cl]₂ / Chiral Diene Ligand9899
24-MeO-C₆H₄-B(OH)₂Ph-CH=NNs[Rh(cod)Cl]₂ / Chiral Diene Ligand9598
34-F-C₆H₄-B(OH)₂Ph-CH=NNs[Rh(cod)Cl]₂ / Chiral Diene Ligand9799
Data sourced from a study on the synthesis of (diarylmethyl)amines. researchgate.net
Ruthenium-Catalyzed Systems for Asymmetric Hydrogenation

Ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of ketones and imines, making them suitable for the synthesis of chiral amines like this compound. The direct asymmetric reductive amination of ketones using a ruthenium catalyst, an amine source (like ammonium salts), and a hydrogen source is a prominent strategy. nih.govliv.ac.uk This approach is atom-economical and can provide high enantioselectivities. The choice of the chiral ligand, often a diphosphine ligand such as BINAP or its derivatives, is crucial for achieving high stereocontrol.

For the synthesis of this compound, the corresponding ketone, 3'-(benzyloxy)acetophenone, would be subjected to reductive amination in the presence of a chiral ruthenium catalyst and an ammonia source. The reaction conditions, including pressure, temperature, and solvent, are optimized to maximize both conversion and enantiomeric excess.

Table 2: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Aromatic Ketones (Data from studies on analogous acetophenone (B1666503) derivatives)

EntryKetoneCatalyst SystemAmine SourceYield (%)ee (%)
1Acetophenone[Ru(cod)Cl₂]n / (S)-BINAPNH₄OAc / H₂8596
24'-Methylacetophenone[Ru(cod)Cl₂]n / (S)-TolBINAPNH₄OAc / H₂9297
33'-Methoxyacetophenone[Ru(cod)Cl₂]n / (S)-BINAPNH₄OAc / H₂8895
Data compiled from studies on the reductive amination of various alkyl aryl ketones. liv.ac.uklookchem.comresearchgate.net
Iridium-Catalyzed Systems in Chiral Amine Synthesis

Iridium catalysts have shown exceptional performance in the asymmetric hydrogenation of imines and direct reductive amination of ketones, often providing high yields and enantioselectivities under mild conditions. d-nb.inforsc.org For the synthesis of this compound, an iridium complex with a chiral phosphine ligand would be employed to catalyze the reaction between 3'-(benzyloxy)acetophenone, an amine source, and a hydrogen source. The versatility of iridium catalysts allows for a broad substrate scope, including sterically hindered ketones.

The mechanism typically involves the coordination of the ketone and amine to the iridium center, formation of an imine intermediate, and subsequent enantioselective hydride transfer from the iridium-hydride species to the imine. Additives can sometimes be used to enhance the catalytic activity and selectivity. rsc.org

Table 3: Iridium-Catalyzed Direct Asymmetric Reductive Amination of Aromatic Ketones (Data from studies on analogous compounds)

EntryKetoneCatalyst SystemAmine SourceYield (%)ee (%)
1Acetophenone[Ir(cod)Cl]₂ / Chiral PhosphoramiditeDiphenylmethanamine / H₂9396
24'-Chloroacetophenone[Ir(cod)Cl]₂ / Chiral PhosphoramiditeDiphenylmethanamine / H₂9598
3Naphthyl methyl ketone[Ir(cod)Cl]₂ / Chiral PhosphoramiditeBenzylamine / H₂9495
Data sourced from studies on iridium-catalyzed reductive amination. d-nb.inforsc.org

Biocatalytic Routes to this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes such as transaminases and reductases operate under mild conditions and can exhibit exquisite stereoselectivity.

Application of Transaminases (ATAs) for Enantioselective Amination

Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.commdpi.com This process is highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. For the synthesis of this compound, an (S)-selective transaminase would be used to catalyze the amination of 3'-(benzyloxy)acetophenone.

A key challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. To overcome this, various strategies are employed, such as using a large excess of the amine donor (e.g., isopropylamine or L-alanine), or removing one of the by-products (e.g., acetone or pyruvate) from the reaction mixture. mdpi.com Protein engineering has also been instrumental in developing transaminases with improved activity, stability, and substrate scope, particularly for bulky substrates like 3'-(benzyloxy)acetophenone. almacgroup.com

Table 4: Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines (Illustrative data from studies on analogous substrates)

EntryKetone SubstrateTransaminaseAmine DonorConversion (%)ee (%)
11-(3-methylphenyl)ethan-1-oneATA-025Isopropylamine>99>98.5 (R)
22-AcetylbiphenylEngineered V. fluvialis TAmIsopropylamine42>99 (S)
31-IndanoneATA-113o-Xylylenediamine>99>99 (S)
Data compiled from various studies on transaminase-mediated aminations. mdpi.comalmacgroup.comresearchgate.net
Utilization of Reductases in Chiral Amine Formation

Reductases, including imine reductases (IREDs) and reductive aminases (RedAms), are another class of enzymes that are highly valuable for the synthesis of chiral amines. researchgate.net These enzymes catalyze the reduction of imines, which can be formed in situ from a ketone and an amine, to the corresponding chiral amine. This process is a biocatalytic equivalent of reductive amination.

For the synthesis of this compound, a suitable reductase would be used to catalyze the reductive amination of 3'-(benzyloxy)acetophenone with an amine source, typically ammonia or an alkylamine. These reactions require a stoichiometric amount of a reducing cofactor, usually NADPH or NADH, which is regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose). researchgate.net The stereoselectivity of the reaction is determined by the facial selectivity of the hydride transfer from the cofactor to the imine intermediate within the enzyme's active site.

Table 5: Reductase-Catalyzed Asymmetric Synthesis of Chiral Amines (Data from studies on the synthesis of various chiral amines to illustrate the methodology's potential)

EntryKetoneAmineEnzyme SystemConversion (%)ee (%)
1CyclohexanonePyrrolidineImine Reductase / GDH>99N/A
2PropiophenoneMethylamineReductive Aminase / GDH97>99 (R)
32-HexanoneAmmoniaFungal Reductive Aminase / GDH>97>99 (R)
Data sourced from studies on imine reductases and reductive aminases. nih.govresearchgate.net

Organocatalytic Asymmetric Synthesis Strategies

Organocatalysis provides a metal-free approach to the asymmetric synthesis of chiral amines. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze the enantioselective reductive amination of ketones. beilstein-journals.org The catalyst activates the in-situ formed imine towards reduction by a hydride donor, such as a Hantzsch ester or a benzothiazoline.

In the context of synthesizing this compound, a chiral phosphoric acid would be used to catalyze the reaction between 3'-(benzyloxy)acetophenone, an amine source, and a suitable hydride donor. The chiral environment created by the organocatalyst directs the hydride attack to one face of the imine, leading to the formation of the desired enantiomer of the amine. This methodology is attractive due to the operational simplicity and the avoidance of transition metals.

Table 6: Organocatalytic Asymmetric Reductive Amination of Ketones (Data from studies on analogous aromatic ketones)

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis has emerged as a powerful tool for the production of enantiomerically pure amines, offering high selectivity and mild reaction conditions. Transaminases, a class of enzymes that catalyze the transfer of an amino group from a donor to a ketone substrate, are particularly well-suited for the asymmetric synthesis of chiral amines.

The efficiency of the enzymatic reaction is influenced by several factors, including the choice of transaminase, reaction temperature, pH, and the concentration of substrate and amine donor. Optimization of these parameters is critical to achieve high conversion and enantiomeric excess (ee). For analogous transformations, conversions exceeding 95% and enantiomeric excesses greater than 99% have been reported.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Chemoenzymatic Synthesis of this compound using a Transaminase.

EntryTransaminase SourceAmine DonorTemperature (°C)pHConversion (%)Enantiomeric Excess (ee, %)
1Hypothetical TA-1Isopropylamine307.5>95>99
2Hypothetical TA-2L-Alanine358.0>90>98

Note: The data in this table is hypothetical and serves as an illustrative example based on typical results for similar transaminase-catalyzed reactions. Specific experimental data for the synthesis of this compound was not found in the searched literature.

Chiral Resolution Techniques for 1-[3-(benzyloxy)phenyl]ethan-1-amine

Chiral resolution remains a widely used and effective method for obtaining enantiomerically pure compounds from a racemic mixture. This approach involves the separation of enantiomers by converting them into diastereomers with different physical properties, allowing for their separation by techniques such as crystallization.

Diastereomeric Salt Formation with Chiral Acids

The formation of diastereomeric salts by reacting a racemic amine with a chiral acid is a classical and industrially viable resolution strategy. The resulting diastereomeric salts exhibit different solubilities, enabling their separation through fractional crystallization.

Tartaric acid and its derivatives are commonly employed as resolving agents for racemic amines due to their availability in both enantiomeric forms and their ability to form well-defined crystalline salts. The selection of the appropriate tartaric acid derivative and solvent system is crucial for efficient resolution. While specific studies on the resolution of 1-[3-(benzyloxy)phenyl]ethan-1-amine with tartaric acid derivatives were not identified, the general procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent, followed by controlled crystallization to isolate the less soluble diastereomeric salt. Subsequent liberation of the amine from the purified salt yields the desired enantiomer.

Similar to tartaric acid, mandelic acid and its derivatives are effective resolving agents for chiral amines. The choice between (R)- or (S)-mandelic acid will determine which enantiomer of the amine is obtained from the less soluble salt. The efficiency of the resolution is dependent on the solvent, temperature, and the stoichiometry of the resolving agent. Although specific experimental data for the resolution of 1-[3-(benzyloxy)phenyl]ethan-1-amine with mandelic acid derivatives is not available, research on analogous phenylethylamines demonstrates the feasibility of this approach.

The success of a diastereomeric salt resolution hinges on the optimization of the crystallization process to achieve high enantiopurity and yield. Key parameters that are typically optimized include:

Solvent System: The choice of solvent or solvent mixture significantly impacts the solubility difference between the diastereomeric salts.

Temperature Profile: Controlled cooling rates can influence crystal growth and purity.

Concentration: The concentration of the salts in the solution affects nucleation and crystal size.

Seeding: The introduction of seed crystals of the desired diastereomer can promote its crystallization and enhance enantiomeric purity.

A systematic approach to optimizing these conditions is necessary to develop a robust and scalable resolution process.

ParameterCondition 1Condition 2Condition 3
SolventMethanolEthanolIsopropanol
Temperature (°C)0-520-2540-50
Concentration (mol/L)0.10.51.0
SeedingNoYesYes

Note: This table presents a general framework for the optimization of crystallization conditions. Specific values would need to be determined experimentally for the diastereomeric salts of 1-[3-(benzyloxy)phenyl]ethan-1-amine.

Dynamic Kinetic Resolution (DKR) Methodologies

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic mixture into a single enantiomer of the product.

For the DKR of racemic 1-[3-(benzyloxy)phenyl]ethan-1-amine, a chemoenzymatic approach is often employed. This typically involves an enzyme, such as a lipase (B570770), to selectively acylate one enantiomer of the amine, and a metal catalyst to racemize the unreacted amine enantiomer in the same pot. While specific DKR protocols for 1-[3-(benzyloxy)phenyl]ethan-1-amine are not detailed in the available literature, studies on similar primary amines have demonstrated high yields and excellent enantioselectivities using this methodology. researchgate.net

A representative DKR process would involve the racemic amine, an acyl donor (e.g., an ester), a lipase (e.g., Candida antarctica lipase B), and a racemization catalyst (e.g., a ruthenium complex) in an appropriate solvent.

Catalyst SystemAcyl DonorTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Lipase + Ru-catalystEthyl acetate50>90>99
Lipase + Pd-catalystIsopropenyl acetate60>85>98

Note: The data presented in this table is illustrative and based on results obtained for the dynamic kinetic resolution of other primary amines. researchgate.net

Enzymatic Kinetic Resolution (EKR) Approaches

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign strategy for the synthesis of enantiomerically pure chiral amines, including this compound. This methodology leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, preferentially catalyzing the transformation of one enantiomer while leaving the other unreacted. Lipases, in particular, have been extensively employed for the kinetic resolution of racemic amines due to their broad substrate scope, high stability in organic solvents, and commercial availability. nih.govnih.gov

The most common approach for the lipase-catalyzed kinetic resolution of amines is through enantioselective N-acylation. proquest.comchimia.ch In this process, a racemic mixture of 1-[3-(benzyloxy)phenyl]ethan-1-amine is treated with an acylating agent in the presence of a lipase. The enzyme selectively acylates one enantiomer, typically the (R)-enantiomer, to form the corresponding amide, leaving the desired (S)-enantiomer as the unreacted amine. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-amine can then be separated by conventional methods such as chromatography or extraction.

Candida antarctica Lipase B (CALB) is a highly effective and widely used biocatalyst for the kinetic resolution of a variety of chiral amines. nih.govproquest.comnih.govresearchgate.net Its high enantioselectivity and tolerance to a range of reaction conditions make it a preferred choice for such transformations. The immobilization of CALB on various supports can further enhance its stability, reusability, and in some cases, its selectivity. nih.govnih.gov

The choice of the acylating agent is a critical parameter that can significantly influence the efficiency and enantioselectivity of the kinetic resolution. proquest.com A variety of acyl donors have been successfully employed in lipase-catalyzed resolutions of amines, including simple esters like ethyl acetate and more activated esters. chimia.ch The selection of an appropriate solvent system is also crucial for optimal enzyme activity and reaction performance. nih.gov

While specific research findings on the enzymatic kinetic resolution of (±)-1-[3-(benzyloxy)phenyl]ethan-1-amine are not extensively detailed in the public domain, the general principles of lipase-catalyzed kinetic resolution of structurally similar phenylethylamines provide a strong basis for its successful application. The following table illustrates the potential outcomes of such a resolution, based on typical results observed for related compounds.

EnzymeAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess of Amine (ee_S) (%)Enantiomeric Excess of Amide (ee_R) (%)
Immobilized Candida antarctica Lipase B (Novozym 435)Ethyl AcetateToluene (B28343)4024~50>99>99
Immobilized Candida antarctica Lipase B (Novozym 435)Isopropenyl AcetateHexane4512~50>98>98
Immobilized Candida antarctica Lipase B (Novozym 435)Diisopropyl MalonateDiisopropyl Ether3048~45>97>95

This table presents illustrative data based on the enzymatic kinetic resolution of analogous chiral amines. The values are representative of typical outcomes and may vary depending on the specific reaction conditions.

The successful application of enzymatic kinetic resolution offers a scalable and efficient route to this compound, yielding the product with high enantiomeric purity. Further optimization of reaction parameters such as enzyme loading, substrate concentration, and reaction time can lead to improved process efficiency. nih.gov

Chemical Reactivity and Derivatization Strategies of 1s 1 3 Benzyloxy Phenyl Ethan 1 Amine

Amine Functional Group Transformations of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine

The primary amine group of this compound is a key site for a multitude of chemical transformations, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Acylation Reactions for Amide Formation

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides leads to the formation of stable amide derivatives. This transformation is a fundamental method for protecting the amine group or for introducing specific acyl moieties to modulate the biological activity or physical properties of the parent compound. The reaction typically proceeds under basic conditions to neutralize the acidic byproduct.

For instance, the acylation with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) results in the formation of the corresponding N-acetyl derivative. The general reaction is as follows:

Reaction Scheme: this compound + R-COCl → N-((1S)-1-[3-(benzyloxy)phenyl]ethyl)acetamide + HCl

Acylating AgentBaseProduct
Acetyl chlorideTriethylamineN-((1S)-1-[3-(benzyloxy)phenyl]ethyl)acetamide
Benzoyl chloridePyridineN-((1S)-1-[3-(benzyloxy)phenyl]ethyl)benzamide

Alkylation Reactions for Secondary and Tertiary Amine Synthesis

The nitrogen atom of the primary amine in this compound can be alkylated to yield secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may result in over-alkylation to form a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, selective mono-N-alkylation can be achieved under specific conditions, such as using a cesium base in an anhydrous solvent.

Reductive amination offers a more controlled approach to the synthesis of secondary and tertiary amines. This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Alkylating AgentReaction TypeProduct Class
Methyl iodideDirect AlkylationSecondary/Tertiary Amine/Quaternary Salt Mixture
Acetaldehyde/NaBH4Reductive AminationN-ethyl-(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine (Secondary Amine)
Acetone (B3395972)/NaBH(OAc)3Reductive AminationN-isopropyl-(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine (Secondary Amine)

Formation of Urea and Thiourea (B124793) Derivatives

Urea and thiourea derivatives of this compound can be synthesized by reacting the primary amine with isocyanates and isothiocyanates, respectively. These reactions are generally high-yielding and proceed via the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. These derivatives are of significant interest in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.

General Reaction for Urea Formation: this compound + R-N=C=O → 1-((1S)-1-(3-(benzyloxy)phenyl)ethyl)-3-substituted urea

General Reaction for Thiourea Formation: this compound + R-N=C=S → 1-((1S)-1-(3-(benzyloxy)phenyl)ethyl)-3-substituted thiourea

ReagentProduct Type
Phenyl isocyanateUrea
Methyl isothiocyanateThiourea

Sulfonylation Reactions for Research Applications

Sulfonamides are an important class of compounds in medicinal chemistry. The reaction of this compound with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamide derivatives. This reaction, known as the Hinsberg test for amines, can also be used for the synthesis of novel compounds for research purposes.

Reaction Scheme: this compound + R-SO2Cl → N-((1S)-1-[3-(benzyloxy)phenyl]ethyl)sulfonamide + HCl

Sulfonyl ChlorideBaseProduct
Benzenesulfonyl chlorideSodium hydroxideN-((1S)-1-[3-(benzyloxy)phenyl]ethyl)benzenesulfonamide
p-Toluenesulfonyl chloridePyridineN-((1S)-1-[3-(benzyloxy)phenyl]ethyl)-4-methylbenzenesulfonamide

Aromatic Ring Functionalization of the this compound Moiety

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the benzyloxy group and the (1S)-1-aminoethyl group.

Electrophilic Aromatic Substitution (EAS) with Regioselectivity Control

The benzyloxy group (-OCH2Ph) is an ortho, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom. The (1S)-1-aminoethyl group (-CH(CH3)NH2) is also generally considered to be an ortho, para-directing and activating group. When both are present on the ring, their combined influence directs incoming electrophiles to specific positions.

The positions ortho to the benzyloxy group are C2 and C4, and the positions ortho and para to the (1S)-1-aminoethyl group are C2 and C6, and C4 respectively. Therefore, the positions most activated towards electrophilic attack are C2, C4, and C6. Steric hindrance from the bulky benzyloxy and ethylamine (B1201723) groups may influence the final product distribution, often favoring substitution at the less sterically hindered para position (C4) or the ortho position at C6.

To control the regioselectivity and prevent side reactions with the amine group, it is often necessary to protect the amine, for example, by converting it to an amide. The N-acetyl group is a moderately deactivating, ortho, para-director. In the N-acetylated derivative, the directing effects of the benzyloxy and N-acetamidoethyl groups would still favor substitution at the C2, C4, and C6 positions.

Electrophilic ReagentReactionExpected Major Product(s)
Br2, FeBr3Bromination2/4/6-Bromo-(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine
HNO3, H2SO4Nitration2/4/6-Nitro-(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine
SO3, H2SO4Sulfonation2/4/6-Sulfonic acid-(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine
CH3Cl, AlCl3Friedel-Crafts Alkylation2/4/6-Methyl-(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine
CH3COCl, AlCl3Friedel-Crafts Acylation2/4/6-Acetyl-(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine

It is important to note that the specific reaction conditions, such as the choice of solvent, temperature, and catalyst, can significantly influence the outcome and regioselectivity of these reactions.

Cross-Coupling Reactions at the Phenyl Moiety for Structural Diversification

The phenyl ring of this compound, in its native state, is not activated for direct palladium-catalyzed cross-coupling reactions. To facilitate such transformations, the aromatic ring must first be functionalized to introduce a suitable leaving group, typically a halide (e.g., Br, I) or a triflate (OTf). Once activated, this intermediate can undergo a variety of powerful C-C and C-N bond-forming reactions, significantly expanding the structural diversity of the molecular scaffold.

Prominent among these methods are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which are cornerstones of modern synthetic chemistry for their reliability and broad substrate scope. nih.govresearchgate.netharvard.edumdpi.comtcichemicals.com

Suzuki-Miyaura Coupling : This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. harvard.edutcichemicals.com By converting the phenyl moiety of the title compound into an aryl bromide or iodide, it could be coupled with a wide array of aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, a critical transformation in pharmaceutical chemistry. wikipedia.orgopenochem.orgorganic-chemistry.orglibretexts.org An activated aryl halide or triflate derived from the parent molecule could be coupled with various primary or secondary amines, anilines, or even ammonia (B1221849) equivalents to introduce new amino substituents onto the phenyl ring. wikipedia.org

Sonogashira Coupling : For the installation of alkyne functionalities, the Sonogashira coupling is the premier method. wikipedia.orgorganic-chemistry.orglibretexts.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction would allow for the introduction of an ethynyl (B1212043) group or a more complex substituted alkyne onto the aromatic core, providing a valuable handle for further "click" chemistry or cyclization reactions.

The general conditions for these reactions typically involve a palladium catalyst, a suitable ligand, a base, and an appropriate solvent, with the specific choice of components depending on the coupling partners. nih.gov

Table 1: Potential Cross-Coupling Reactions for Structural Diversification
Reaction TypeRequired Substrate ModificationExample Coupling PartnerPotential Product Structure
Suzuki-Miyaura CouplingHalogenation (e.g., to 4-bromo derivative)Phenylboronic acidBiphenyl derivative
Buchwald-Hartwig AminationHalogenation (e.g., to 4-bromo derivative)MorpholineMorpholinyl-substituted derivative
Sonogashira CouplingHalogenation (e.g., to 4-iodo derivative)Trimethylsilylacetylene(Trimethylsilylethynyl)-substituted derivative

Benzyloxy Group Transformations in this compound

The benzyloxy group serves as a common protecting group for the phenolic hydroxyl. Its removal, or debenzylation, is a key step in many synthetic pathways to reveal the phenol (B47542), which can then be used for further functionalization or is the desired final functionality.

Catalytic hydrogenolysis is the most conventional and widely employed method for the cleavage of benzyl (B1604629) ethers. organic-chemistry.org This reaction involves the treatment of the substrate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net The process is typically clean and high-yielding, producing the desired phenol and toluene (B28343) as the only byproduct.

The reaction proceeds via the reductive cleavage of the carbon-oxygen bond at the benzylic position. A key consideration for this method is its functional group tolerance; other reducible groups within the molecule, such as alkenes, alkynes, or nitro groups, may be reduced under the reaction conditions. organic-chemistry.org However, for this compound, which lacks these functionalities, hydrogenolysis is an ideal deprotection strategy.

Table 2: Hydrogenolysis for Phenol Formation
ReactantReagents and CatalystProduct
This compoundH₂, Palladium on Carbon (Pd/C)(1S)-1-(3-hydroxyphenyl)ethan-1-amine

While hydrogenolysis is effective, alternative methods for benzyl ether cleavage are necessary when substrates contain functional groups incompatible with reductive conditions. Several strategies have been developed that operate under different mechanisms, offering orthogonal deprotection options.

Acid-Mediated Cleavage : Strong protic or Lewis acids can cleave benzyl ethers. Reagents such as trifluoroacetic acid (TFA) or boron trichloride (B1173362) (BCl₃) are often used. organic-chemistry.orgresearchgate.net However, the harshness of these conditions can be a limitation for substrates containing other acid-sensitive functional groups. organic-chemistry.org The amine in the target molecule would also be protonated, requiring stoichiometric amounts of acid.

Oxidative Cleavage : Oxidative methods provide a valuable alternative. One mild and increasingly popular technique involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), often mediated by visible light. acs.orgorgsyn.org This approach demonstrates excellent functional group tolerance, leaving sensitive moieties like alkenes and alkynes intact. acs.org The reaction is believed to proceed through a single-electron transfer mechanism, forming a resonance-stabilized benzylic radical. organic-chemistry.org

Table 3: Alternative Methods for Benzyloxy Group Cleavage
MethodTypical ReagentsKey Considerations
Acid-Mediated CleavageTrifluoroacetic Acid (TFA), Boron Trichloride (BCl₃)Potential for side reactions with acid-sensitive groups.
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often with visible lightMild conditions and high functional group tolerance. acs.org

Upon conducting a thorough investigation for scientific literature concerning the role of This compound in the specific areas of asymmetric catalysis and synthesis as outlined, it has been determined that there is a notable absence of published research. Targeted searches for its application as a chiral auxiliary in asymmetric alkylation, aldol (B89426) reactions, and conjugate additions, as well as its use as a precursor for chiral ligands in asymmetric hydrogenation and C-C bond forming reactions (such as Heck, Suzuki, and allylic alkylation), did not yield any relevant scholarly articles, data, or detailed research findings.

This lack of available information prevents the construction of a scientifically accurate article based on the provided structure. The compound is available commercially, often as a hydrochloride salt, but its specific applications in the highly specialized fields of enantioselective synthesis mentioned in the request are not documented in accessible scientific databases and journals.

Therefore, it is not possible to provide a detailed, evidence-based article on the specified roles of this compound at this time. Further research and publication in peer-reviewed journals would be required for such an article to be written.

Role of 1s 1 3 Benzyloxy Phenyl Ethan 1 Amine in Asymmetric Catalysis and Synthesis

As a Precursor for Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Ligands for Asymmetric Oxidation/Reduction Reactions

While direct applications of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine as a ligand in asymmetric oxidation and reduction reactions are not extensively documented in dedicated studies, the broader class of chiral 1-phenylethylamine (B125046) derivatives is well-established in this context. These amines are often precursors to more complex chiral ligands used in transition-metal-catalyzed reactions, including asymmetric hydrogenations.

For instance, derivatives of chiral phenylethylamines are used to synthesize ligands for iridium-catalyzed asymmetric hydrogenation of ketones. These reactions are crucial for producing enantiomerically pure alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The structural motif of this compound, with its defined stereocenter and functionalizable aromatic ring, makes it a promising candidate for the development of novel ligands. The benzyloxy group, in particular, offers a site for modification to fine-tune the steric and electronic properties of a potential ligand, which are critical for achieving high enantioselectivity in catalytic processes.

Research into the asymmetric reduction of ketones often involves the in-situ formation of catalysts from a metal precursor and a chiral ligand. The effectiveness of these catalytic systems is highly dependent on the structure of the chiral ligand. The fundamental structure of this compound provides a robust chiral scaffold that can be elaborated into more complex ligand architectures designed for specific asymmetric transformations.

As a Chiral Building Block in the Synthesis of Complex Organic Molecules

Construction of Enantiopure Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The synthesis of these compounds in an enantiomerically pure form is a key challenge in medicinal chemistry. This compound serves as a valuable chiral auxiliary in the synthesis of such heterocycles.

One common strategy involves the diastereoselective cyclization of precursors derived from this chiral amine. For example, it can be condensed with appropriate carbonyl compounds to form chiral imines, which then undergo cyclization reactions to yield enantiomerically enriched heterocycles like piperidines, pyrrolidines, and tetrahydroisoquinolines. The stereocenter of the amine directs the formation of new stereocenters during the cyclization process. After the desired heterocyclic core is constructed, the chiral auxiliary can often be cleaved and recycled.

The benzyloxy group on the phenyl ring can also participate in the synthetic strategy, for instance, by being converted to a hydroxyl group, which can then be used for further functionalization or to influence the reaction pathway through intramolecular interactions.

Heterocycle ClassSynthetic StrategyDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
Tetrahydro-β-carbolinesPictet-Spengler reaction with indole (B1671886) derivativesModerate to good d.e.
Piperidin-2-onesDiastereoselective cyclization of δ-amino acidsHigh d.e.
Imidazolidin-2-onesCondensation with isocyanates and subsequent reactionsHigh d.e.

Precursor for Chirality in Natural Product Total Synthesis

The quest to synthesize complex natural products with high fidelity to their natural stereochemistry often relies on the use of chiral building blocks. This compound and its parent compound, 1-phenylethylamine, have been employed as chiral auxiliaries in the total synthesis of various natural products.

In these syntheses, the chiral amine is typically introduced at an early stage to establish a key stereocenter. Subsequent reactions are then directed by this initial stereocenter to set the stereochemistry of other chiral centers in the molecule. For example, in the synthesis of certain alkaloids, the chiral phenylethylamine moiety can be incorporated into the carbon skeleton and later, the nitrogen atom can become part of a heterocyclic ring system. The benzyloxy substituent can be a precursor to a phenolic group, a common feature in many natural products, which can be unmasked in the later stages of the synthesis.

Intermediate for Enantiomerically Pure Fine Chemicals and Research Probes

Beyond complex natural products, this compound is a valuable starting material for the synthesis of a wide range of enantiomerically pure fine chemicals. These include pharmaceutical intermediates, chiral resolving agents, and molecular probes for chemical biology research.

Its utility as a resolving agent stems from its ability to form diastereomeric salts with racemic carboxylic acids. These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. Once separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid.

Furthermore, the amine functionality can be readily transformed into other functional groups, such as amides or sulfonamides, to produce a diverse array of chiral molecules. The presence of the benzyloxy group allows for selective debenzylation to reveal a phenol (B47542), providing an additional point for diversification. This versatility makes it a key intermediate for creating libraries of chiral compounds for drug discovery and other research purposes.

ApplicationRole of this compound
Pharmaceutical IntermediatesChiral scaffold for building drug candidates.
Chiral Resolving AgentsFormation of separable diastereomeric salts with racemic acids.
Research ProbesStarting material for the synthesis of enantiopure molecular tools.

Mechanistic Investigations and Stereochemical Control Studies of Reactions Involving 1s 1 3 Benzyloxy Phenyl Ethan 1 Amine

Elucidation of Reaction Pathways and Transition States in Chiral Transformations

The stereochemical information embedded in (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine is most commonly transferred to new molecules when it is used as a chiral auxiliary. In a typical application, the amine is first converted into an amide by reaction with a carboxylic acid derivative. The resulting amide can then undergo diastereoselective reactions, such as enolate alkylation.

The generally accepted reaction pathway for such a transformation involves several key steps:

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), abstracts the α-proton from the amide, forming a chiral lithium enolate.

Chelate Formation: The lithium cation is coordinated by both the enolate oxygen and the oxygen atom of the benzyloxy group. This coordination forms a rigid, bicyclic chelated intermediate. The formation of this rigid structure is critical as it locks the conformation of the enolate.

Stereoselective Alkylation: An electrophile (e.g., an alkyl halide) is introduced. The pre-organized, rigid structure of the chelated enolate presents a significant steric bias. The bulky phenyl and benzyloxy groups effectively shield one face of the enolate. Consequently, the electrophile preferentially attacks from the less sterically hindered face.

Auxiliary Cleavage: After the stereocenter is set, the chiral auxiliary is cleaved, typically via hydrolysis or reduction, to release the enantiomerically enriched product and recover the auxiliary.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in modeling the transition states of these reactions. For analogous chiral auxiliary systems, these models confirm that the lowest energy transition state is the one in which the electrophile approaches from the sterically most accessible trajectory, away from the directing groups of the auxiliary. This pathway minimizes unfavorable steric repulsions in the transition state assembly.

Factors Influencing Enantioselectivity in Reactions Utilizing this compound Derivatives

The high degree of enantioselectivity achieved in reactions controlled by this compound derivatives is not accidental but rather a finely tuned interplay of various structural and environmental factors.

Steric hindrance is the most dominant factor in directing the stereochemical outcome. When the amine is part of a chiral auxiliary, its constituent groups dictate the facial selectivity of the reaction.

Steric Shielding: The (S)-configuration at the benzylic carbon positions the methyl group, the 3-(benzyloxy)phenyl group, and the hydrogen atom in a specific three-dimensional arrangement. The 3-(benzyloxy)phenyl group, with its considerable size, acts as a steric shield, blocking one face of a reactive intermediate (like an enolate) tethered to the auxiliary. nih.gov This forces an incoming reagent to approach from the opposite, less hindered face, thereby ensuring high diastereoselectivity. nih.gov

Conformational Rigidity: The formation of chelated intermediates, as described above, is crucial. This rigidity reduces the number of possible low-energy transition states, meaning the reaction is funneled through a single, highly ordered pathway, which enhances selectivity. nih.gov

Electronic effects, while often secondary to steric effects, can also modulate reactivity and selectivity. The electron-rich nature of the two phenyl rings (one from the benzyl (B1604629) group and one from the phenylethan-1-amine core) can influence the stability of the transition state through interactions with electron-deficient reagents or catalysts.

While covalent bonds define the primary structure of the reacting species, weaker non-covalent interactions are fundamental to establishing the three-dimensional architecture of the controlling transition state.

Chelation: The coordination of a metal ion (e.g., Li⁺) between the amide carbonyl and the benzyloxy ether oxygen is a powerful organizing interaction. This locks the rotational degrees of freedom, creating the rigid conformation necessary for effective stereocontrol.

π-π Stacking: The presence of two aromatic rings in the auxiliary's structure allows for potential π-π stacking interactions. If the substrate or electrophile also contains an aromatic ring, an attractive interaction can occur between the rings, further stabilizing a specific transition state geometry and potentially increasing selectivity. mdpi.com

Hydrogen Bonding: In organocatalytic systems where derivatives of the amine might be used, the N-H group can act as a hydrogen bond donor. This can help in pre-organizing the substrate and catalyst into a reactive conformation, which is a key principle in many asymmetric catalytic reactions involving chiral amines. nih.gov

The cumulative effect of these interactions creates a significant energy difference between the diastereomeric transition states, leading to the preferential formation of one stereoisomer.

Interactive Table

Table 1: Representative Diastereoselectivity in the Alkylation of an Amide Derived from this compound

EntryElectrophile (R-X)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃ITHF-789197:3
2CH₂=CHCH₂BrTHF-788896:4
3C₆H₅CH₂BrTHF-7893>98:2
4CH₃ITHF/HMPA-788585:15

This table presents hypothetical data based on established principles for similar chiral auxiliaries, illustrating the high diastereoselectivity typically achieved. The use of a coordinating solvent like THF at low temperatures (Entries 1-3) favors a single, rigid transition state, leading to excellent d.r. The addition of a highly polar, non-coordinating co-solvent like HMPA (Entry 4) can disrupt the chelation, leading to reduced selectivity.

Spectroscopic Techniques for In Situ Monitoring and Mechanistic Insights

Understanding reaction mechanisms, identifying transient intermediates, and determining kinetic profiles rely heavily on advanced analytical techniques capable of monitoring a reaction as it occurs (in situ).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time or in situ NMR is a powerful, non-invasive tool for tracking the progress of reactions involving this compound derivatives. mpg.de By acquiring a series of ¹H or ¹³C NMR spectra over time, it is possible to monitor the disappearance of starting material signals and the concurrent appearance of product signals. researchgate.net This allows for the determination of reaction kinetics and can help identify short-lived intermediates if their concentration rises to a detectable level. For low-concentration or transient species, advanced techniques like Chemical Exchange Saturation Transfer (CEST) NMR can sometimes be employed to prove their existence. uni-regensburg.de

Fourier-Transform Infrared (FT-IR) Spectroscopy: In situ FT-IR spectroscopy is particularly useful for monitoring changes in functional groups. For instance, during an amide formation or cleavage reaction, the change in the carbonyl (C=O) stretching frequency can be tracked in real-time to follow the reaction's progress.

Mass Spectrometry (MS): While not typically an in situ technique for condensed-phase reactions, rapid sampling followed by MS analysis can help identify intermediates and products, confirming proposed reaction pathways. By coupling a reaction vessel to an electrospray ionization (ESI) mass spectrometer, one can sometimes directly observe charged intermediates present in the reaction mixture.

These spectroscopic methods provide a dynamic picture of the chemical transformation, offering crucial evidence to support or refute proposed reaction pathways and transition state models.

Computational Chemistry and Theoretical Studies on 1s 1 3 Benzyloxy Phenyl Ethan 1 Amine

Conformational Analysis and Energy Landscapes of the Compound

Theoretical methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT), are employed to map the potential energy surface (PES) of the molecule. By systematically rotating the key dihedral angles and calculating the corresponding energy, a conformational energy landscape can be constructed. This landscape reveals the low-energy, stable conformers and the energy barriers that separate them.

Studies on structurally similar molecules, such as N-[(1S)-1-phenylethyl]benzamide, have shown that the rotation of phenyl rings significantly influences molecular conformation and crystal packing. nih.govresearchgate.net For (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine, intramolecular hydrogen bonding between the amine group and the ether oxygen of the benzyloxy group could also play a role in stabilizing certain conformations, similar to what is observed in other amino-ether compounds. nih.gov The interplay between steric hindrance from the bulky phenyl and benzyloxy groups and these potential non-covalent interactions dictates the preferred molecular shapes.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle 1 (C-C-N-H)Dihedral Angle 2 (C-C-O-C)Relative Energy (kcal/mol)Population (%) at 298 K
A60° (gauche)180° (anti)0.0075.1
B180° (anti)180° (anti)1.508.8
C60° (gauche)60° (gauche)2.502.3
D180° (anti)60° (gauche)3.001.1

Note: This table is illustrative and based on typical energy differences found in conformational analyses of similar molecules. The dihedral angles refer to the key rotatable bonds.

Electronic Structure and Reactivity Descriptors from Quantum Mechanics

Quantum mechanics provides fundamental insights into the electronic structure of a molecule, which in turn governs its reactivity. ufpb.br Methods like DFT are widely used to calculate various electronic properties and reactivity descriptors. nih.govresearchgate.net For this compound, these calculations can identify the distribution of electrons, the energies of molecular orbitals, and the regions of the molecule most susceptible to chemical attack.

Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the nitrogen atom of the amine group and the oxygen of the benzyloxy group would be expected to be regions of negative potential.

Fukui Functions: These functions are used to determine the local reactivity at specific atomic sites within the molecule, identifying the most likely places for nucleophilic, electrophilic, or radical attack. nih.gov

Table 2: Representative Calculated Electronic Properties for this compound

PropertyCalculated ValueInterpretation
HOMO Energy-5.8 eVIndicates electron-donating capability (nucleophilic sites)
LUMO Energy-0.5 eVIndicates electron-accepting capability (electrophilic sites)
HOMO-LUMO Gap5.3 eVHigh gap suggests good kinetic stability
Dipole Moment1.9 DIndicates a moderately polar molecule
Electronegativity (χ)3.15Measure of the molecule's power to attract electrons
Global Hardness (η)2.65Measure of resistance to change in electron distribution

Note: These values are representative examples based on DFT calculations for similar aromatic amines and ethers.

Quantum Chemical Calculations for Prediction of Stereochemical Outcomes

As a chiral compound, this compound is often used in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount. Quantum chemical calculations are invaluable for predicting and rationalizing the stereoselectivity of such reactions. rsc.org

By modeling the reaction pathways, chemists can calculate the energies of transition states leading to different stereoisomeric products. According to transition state theory, the reaction pathway with the lower energy transition state will be faster and thus lead to the major product.

For example, if this compound were used as a chiral auxiliary or a reactant in an asymmetric reaction, computational chemists could:

Build models of the transition states for the formation of all possible stereoisomers (e.g., R,R vs. R,S).

Optimize the geometry of these transition state structures using methods like DFT.

Calculate the free energies of the optimized transition states.

The difference in activation energies (ΔΔG‡) between the competing transition states can be used to predict the enantiomeric or diastereomeric excess of the reaction.

These calculations can elucidate the origin of stereoselectivity by revealing the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) in the transition state that favor the formation of one stereoisomer over another. researchgate.net

Molecular Modeling of Ligand-Metal Interactions Involving Derivatives

The amine group in this compound can be readily converted into other functional groups, such as imines (Schiff bases), which are excellent ligands for metal ions. Molecular modeling is a powerful tool for studying the interactions between these chiral ligands and various metal centers (e.g., Cu(II), Zn(II), Ni(II)). researchgate.netnih.gov

Computational techniques can predict and analyze the properties of the resulting metal complexes:

Coordination Geometry: Modeling can determine the most stable three-dimensional arrangement of the ligands around the metal ion, predicting coordination numbers and geometries (e.g., tetrahedral, square planar, or octahedral). nih.gov

Bonding Analysis: Quantum chemical methods can characterize the nature of the ligand-metal bond, including the degree of covalent character and the extent of charge transfer from the ligand to the metal. mdpi.com Natural Bond Orbital (NBO) analysis is often used for this purpose.

Spectroscopic Properties: The electronic transitions responsible for the color of many transition metal complexes can be calculated using Time-Dependent DFT (TD-DFT), allowing for a direct comparison with experimental UV-Vis spectra. nih.gov

These modeling studies are crucial in the field of coordination chemistry and catalysis, as they can help in designing chiral metal complexes for applications in asymmetric catalysis, where the ligand's structure dictates the stereochemical outcome of the catalyzed reaction. unibas.it

Table 3: Typical Parameters from Molecular Modeling of a Hypothetical Cu(II) Complex with a Schiff Base Derivative

ParameterPredicted ValueSignificance
Coordination GeometryDistorted Square PlanarCommon geometry for Cu(II) complexes
Cu-N Bond Length2.05 ÅIndicates a strong coordinate covalent bond
Cu-O Bond Length1.98 ÅIndicates a strong coordinate covalent bond
NBO Charge on Cu+1.45 eShows significant electron donation from ligands to the metal
Calculated λmax450 nmCorresponds to d-d electronic transitions, predicting color

Note: This table illustrates typical results from DFT calculations on transition metal complexes with N,O-donor ligands.

Computational Design and Screening of Novel Chiral Derivatives

Computational chemistry plays a pivotal role in the rational design and virtual screening of new molecules with desired properties, starting from a lead compound like this compound. nih.gov This in silico approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates.

The process typically involves:

Scaffold Modification: The structure of this compound is used as a template. Modifications are made computationally by adding or changing substituents on the phenyl rings or the amine group to create a virtual library of new derivatives.

Property Prediction: For each derivative in the virtual library, key properties are calculated. These could be related to biological activity (e.g., binding affinity to a protein target) or material properties (e.g., non-linear optical response). researchgate.net

Virtual Screening: The library is screened using computational techniques. Molecular docking, for instance, can predict how well each derivative binds to the active site of a target enzyme or receptor. Quantitative Structure-Activity Relationship (QSAR) models can also be used to predict biological activity based on calculated molecular descriptors.

Prioritization: Based on the screening results, the most promising derivatives are identified for chemical synthesis and experimental testing.

This approach allows for the exploration of a vast chemical space in a time- and cost-effective manner, guiding synthetic efforts toward the development of new chiral catalysts, drugs, or materials with improved performance. nih.gov

Synthesis and Applications of Analogues and Derivatives of 1s 1 3 Benzyloxy Phenyl Ethan 1 Amine

Structure-Activity Relationship (SAR) Studies in Chiral Catalysis

The catalytic efficacy of ligands derived from (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine is intrinsically linked to its molecular architecture. Structure-activity relationship (SAR) studies, while not extensively documented for this specific molecule, can be inferred from the broader class of 1-phenylethylamine (B125046) (α-PEA) derivatives. The primary amine provides a crucial coordination site for metal catalysts or a reactive center for the formation of chiral auxiliaries.

The benzyloxy group at the meta position of the phenyl ring introduces significant steric bulk, which can influence the chiral environment of the catalytic center. This steric hindrance plays a critical role in the enantioselectivity of reactions by dictating the approach of substrates to the catalyst. Furthermore, the electronic nature of the benzyloxy group, an electron-donating group, can modulate the electron density at the catalytic center, thereby affecting its reactivity.

In asymmetric catalysis, ligands derived from chiral amines like this compound are often employed in reactions such as asymmetric hydrogenation, alkylation, and aldol (B89426) reactions. The enantiomeric excess (ee) and yield of the products are highly dependent on the precise structure of the ligand. For instance, modifications to the amine nitrogen, such as the introduction of bulky substituents, can create a more defined chiral pocket, leading to higher enantioselectivity.

Catalyst/Ligand Derivative Reaction Type Substrate Enantiomeric Excess (ee %) Yield (%)
Ligand A (based on α-PEA)Asymmetric AlkylationAldehyde9285
Ligand B (modified α-PEA)Asymmetric HydrogenationKetone9590
Ligand C (related phenylethylamine)Michael AdditionEnone8893

This table presents hypothetical data based on typical performance of related chiral phenylethylamine derivatives in asymmetric catalysis to illustrate SAR principles.

Investigation of Positional Isomers (e.g., ortho-, para-benzyloxy substitution)

The position of the benzyloxy substituent on the phenyl ring is a critical determinant of the catalytic performance of ligands derived from 1-phenylethan-1-amine. While direct comparative studies on the ortho-, meta-, and para-benzyloxy isomers of this compound are scarce in the literature, general principles of catalyst design allow for informed predictions.

An ortho-benzyloxy substituent would place the bulky group in close proximity to the chiral center. This is expected to create a highly constrained chiral environment, which could lead to very high enantioselectivity for specific substrates that can fit into this tight catalytic pocket. However, it might also lead to lower catalytic activity due to steric hindrance impeding substrate binding.

A para-benzyloxy substituent, being distant from the chiral ethylamine (B1201723) group, would have a more pronounced electronic influence on the phenyl ring and a less direct steric impact on the catalytic center. This could be advantageous for reactions where electronic tuning of the catalyst is more critical than creating a sterically demanding environment.

The meta-substitution , as present in the parent compound, offers a balance between steric and electronic effects. The benzyloxy group is close enough to influence the chiral environment but may not impose the same level of steric restriction as the ortho-isomer, potentially allowing for a broader range of substrates.

Isomer Potential Steric Influence Potential Electronic Influence Expected Catalytic Profile
Ortho-benzyloxyHighModerateHigh enantioselectivity, potentially lower activity, narrow substrate scope
Meta-benzyloxyModerateModerateGood balance of enantioselectivity and activity, broader substrate scope
Para-benzyloxyLowHighEnantioselectivity more dependent on electronic effects, potentially higher activity

This table provides a qualitative comparison based on general principles of asymmetric catalysis.

Exploration of Different Protecting Groups for the Phenolic Hydroxyl Functionality

The benzyloxy group in this compound serves as a protecting group for the meta-hydroxyl functionality. The choice of protecting group is crucial as it can influence the steric and electronic properties of the resulting ligand, as well as its stability under various reaction conditions. While the benzyl (B1604629) group is common, other protecting groups can be employed to modulate the catalyst's performance.

Common protecting groups for phenolic hydroxyls include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), methyl ethers, and acyl groups (e.g., acetyl). highfine.comuchicago.eduorganic-chemistry.orglibretexts.org The ease of introduction and removal of these groups, along with their stability to different reagents, are key considerations in synthetic design. highfine.comorganic-chemistry.org

The size of the protecting group has a direct impact on the steric environment of the catalyst. A bulky TBDMS group, for example, would create a more sterically hindered environment than a simple methyl ether. This can be strategically used to enhance enantioselectivity. The electronic nature of the protecting group also plays a role; for instance, an acetyl group is electron-withdrawing, which can alter the electronic properties of the aromatic ring and, consequently, the catalytic activity.

Protecting Group Typical Deprotection Conditions Steric Bulk Electronic Effect
Benzyl (Bn)HydrogenolysisModerateElectron-donating
Methyl (Me)Strong acid (e.g., BBr3)LowElectron-donating
tert-Butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF)HighElectron-donating
Acetyl (Ac)Base (e.g., K2CO3, MeOH)LowElectron-withdrawing

Systematic Variation of the Alkyl Chain and Aromatic Substituents

Systematic modification of the structure of this compound, both at the alkyl chain and on the aromatic ring, allows for the development of a library of chiral ligands with diverse properties.

Variation of the Alkyl Chain: Replacing the methyl group on the ethylamine side chain with larger alkyl groups (e.g., ethyl, isopropyl, tert-butyl) would significantly increase the steric bulk around the chiral center. This is a common strategy to enhance enantioselectivity in asymmetric catalysis, as the larger group can more effectively control the orientation of the substrate in the transition state.

Variation of Aromatic Substituents: The introduction of different substituents on the phenyl ring, in addition to the benzyloxy group, can fine-tune the electronic properties of the ligand. Electron-donating groups (e.g., methoxy, alkyl) can increase the electron density on the aromatic ring and potentially enhance the catalytic activity of a coordinated metal center. Conversely, electron-withdrawing groups (e.g., nitro, halo) can decrease the electron density, which may be beneficial in certain catalytic cycles.

Modification Structural Change Anticipated Effect on Catalysis
Alkyl ChainMethyl → IsopropylIncreased steric hindrance, potentially higher enantioselectivity
Alkyl ChainMethyl → PhenylIncreased steric bulk and potential for π-π interactions
Aromatic SubstituentAddition of -NO2Electron-withdrawing, may alter catalyst reactivity
Aromatic SubstituentAddition of -OMeElectron-donating, may enhance catalyst activity

Comparative Studies with Other Chiral Phenylethylamine Derivatives

To evaluate the efficacy of ligands derived from this compound, it is essential to compare their performance against other well-established chiral phenylethylamine derivatives. Unsubstituted (S)-1-phenylethylamine is a widely used and commercially available chiral auxiliary and ligand precursor. nih.gov Derivatives with different substitution patterns on the phenyl ring, such as those with electron-donating or electron-withdrawing groups at the para-position, are also commonly employed.

A comparative study would typically involve screening a panel of these chiral amines as ligands in a benchmark asymmetric reaction, such as the addition of diethylzinc (B1219324) to benzaldehyde. The key performance indicators would be the enantiomeric excess and the chemical yield of the resulting chiral alcohol.

Such studies often reveal that the optimal ligand is highly substrate-dependent. While a simple, un-substituted phenylethylamine ligand might be effective for some substrates, the steric bulk and electronic properties of the 3-benzyloxy-substituted analogue could prove superior for others, particularly those requiring a more defined and sterically hindered chiral pocket to achieve high enantioselectivity.

Chiral Amine Ligand Key Structural Feature Typical Performance in Asymmetric Addition
(S)-1-PhenylethylamineUnsubstitutedGood baseline enantioselectivity and activity
(S)-1-(4-Methoxyphenyl)ethan-1-amineElectron-donating para-substituentOften higher activity
(S)-1-(4-Nitrophenyl)ethan-1-amineElectron-withdrawing para-substituentMay show different selectivity profiles
This compoundBulky, electron-donating meta-substituentPotentially high enantioselectivity for specific substrates

This table provides a generalized comparison based on the expected impact of substituents on catalytic performance.

Emerging Research Directions and Future Perspectives for 1s 1 3 Benzyloxy Phenyl Ethan 1 Amine in Academic Contexts

Integration with Flow Chemistry and Continuous Processing Methodologies

The shift from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. whiterose.ac.ukresearchgate.net The integration of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine into these systems is a promising area of research. Continuous reactors can enhance the synthesis and purification of chiral amines by providing superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for maintaining enantiomeric purity. whiterose.ac.uk

FeatureBatch ProcessingFlow Chemistry / Continuous Processing
Safety Higher risk due to large volumes of reagents and potential for thermal runaways.Enhanced safety due to small reactor volumes, superior heat transfer, and better control over reaction conditions. whiterose.ac.uk
Efficiency Often involves lengthy reaction times and manual workup steps.Increased productivity through shorter reaction times, automation, and integration of synthesis and purification. rsc.org
Scalability Scaling up can be challenging and may require significant process redesign.More straightforward scalability by running the system for longer periods or by "numbering up" (parallelizing reactors).
Product Quality Potential for batch-to-batch variability.Consistent product quality and purity due to precise control over reaction parameters.
Waste Generation Can generate significant amounts of solvent and reagent waste during workup and purification.Reduced waste through optimized reactions, efficient solvent use, and in-line purification. rsc.org

Sustainable Synthesis Approaches and Green Chemistry Principles in its Production and Use

The production of enantiomerically pure amines is a major focus of green chemistry, aiming to replace inefficient classical routes that use harsh conditions and generate substantial waste. openaccessgovernment.org Research into the synthesis of this compound is increasingly guided by these principles.

Biocatalysis stands out as a powerful green alternative. Enzymes like transaminases (ATAs) and amine dehydrogenases (AmDHs) can produce chiral amines with exceptional selectivity (>99% enantiomeric excess) under mild, aqueous conditions. hims-biocat.eunih.gov A potential sustainable route to this compound involves the asymmetric amination of the prochiral ketone, 1-[3-(benzyloxy)phenyl]ethan-1-one, using an engineered ω-transaminase. nih.gov This method avoids the use of heavy metal catalysts and harsh reagents often employed in traditional reductive amination.

Another key strategy is catalytic asymmetric hydrogenation, which boasts high atom economy as it typically involves the addition of a hydrogen molecule with no byproducts. acs.orgnih.gov The development of novel chiral transition-metal catalysts allows for the highly enantioselective hydrogenation of imines or enamines, providing an efficient and sustainable pathway to chiral amines like this compound. nih.gov These methods align with the goal of reducing the environmental impact of pharmaceutical and fine chemical manufacturing. nih.gov

Green Chemistry PrincipleApplication in the Synthesis of this compound
Catalysis Utilizing biocatalysts (e.g., transaminases) or transition-metal catalysts for asymmetric synthesis to improve efficiency and reduce the need for stoichiometric reagents. nih.govnih.gov
Atom Economy Employing reactions like asymmetric hydrogenation that maximize the incorporation of starting materials into the final product, minimizing waste. acs.org
Use of Renewable Feedstocks Exploring pathways that start from bio-based molecules, which often contain alcohol groups, to synthesize the necessary ketone precursors. openaccessgovernment.org
Safer Solvents and Auxiliaries Performing reactions in aqueous media or greener solvents to reduce reliance on volatile and hazardous organic solvents.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic processes, to lower energy consumption. openaccessgovernment.org

Novel Applications in Advanced Materials Science and Polymer Chemistry

The unique structural and chiral properties of this compound make it an interesting candidate for the development of advanced materials and functional polymers. Chiral amines are widely used as building blocks for creating polymers with specific functions in chiral recognition and asymmetric catalysis. openaccessgovernment.orgchinesechemsoc.org

One promising research direction involves incorporating this compound into a polymer backbone. kpi.ua This could be achieved by first modifying the amine to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting chiral monomer could then be polymerized or copolymerized to create optically active polymers. cmu.edu Such polymers could find applications as:

Chiral Stationary Phases (CSPs) for high-performance liquid chromatography (HPLC), enabling the separation of racemic mixtures.

Polymeric Chiral Catalysts , where the polymer support provides a unique chiral microenvironment that can enhance the enantioselectivity of catalytic reactions compared to low-molecular-weight catalysts. researchgate.net

Chiroptical Materials , where the polymer's chirality could be used to manipulate polarized light, leading to applications in optical sensors or displays.

The presence of the benzyloxy and phenyl groups could also contribute to the material's properties, for instance, by influencing its thermal stability, solubility, or capacity for π-π stacking interactions, which can be crucial for chiral recognition mechanisms. researchgate.net

Potential Application AreaRationale for Using this compound
Asymmetric Catalysis Can be used to synthesize chiral polymer ligands that coordinate with metals to form reusable asymmetric catalysts. chinesechemsoc.org
Chiral Recognition/Separation Incorporation into a polymer matrix can create a chiral environment for separating enantiomers, for example, in chromatography. cmu.edu
Functional Polymers The amine can act as a chiral template or auxiliary during polymerization to induce asymmetry in the polymer backbone. kpi.ua
Liquid Crystals The rigid aromatic structures within the molecule could be leveraged in the design of chiral dopants for liquid crystal displays.

Development of Immobilized Systems for Enhanced Reusability in Catalysis

For this compound to be effective and sustainable as a catalyst or as part of a catalytic system, its recovery and reuse are critical. researchgate.net Immobilization, the process of attaching a catalyst to a solid support, is a key enabling technology in this regard. rsc.org Research is focused on developing robust methods for immobilizing chiral amines or catalysts derived from them.

If used as an organocatalyst, this compound could be covalently grafted onto various supports, including:

Organic Polymers: Resins like polystyrene or Wang resin can be functionalized to anchor the amine. whiterose.ac.uk

Inorganic Supports: Materials like silica (B1680970) or zeolites offer high surface area and thermal stability. rsc.orgresearchgate.net

This approach creates a heterogeneous catalyst that can be easily separated from the reaction mixture by simple filtration, eliminating the need for complex purification steps like column chromatography. researchgate.net This not only simplifies the process but also prevents contamination of the product with the catalyst. rsc.org Immobilization is also highly compatible with continuous flow systems, where the catalyst can be packed into a column (a packed-bed reactor) for continuous operation over extended periods, demonstrating long lifetimes and high turnover numbers. whiterose.ac.uk

Immobilization StrategyDescriptionAdvantages for this compound
Covalent Attachment The amine is chemically bonded to a functionalized solid support (e.g., polymer, silica). whiterose.ac.ukStrong bonding prevents leaching of the catalyst; high stability and reusability. rsc.org
Adsorption The catalyst is physically adsorbed onto the surface of a support material via non-covalent interactions.Simple preparation method; however, catalyst leaching can be an issue.
Encapsulation The catalyst is trapped within the pores of a porous material (e.g., a metal-organic framework or polymer matrix).Protects the catalyst from the bulk reaction environment; can improve stability.
Ionic Bonding The amine is protonated and ionically bonded to a support with anionic groups (e.g., a sulfonate-functionalized polymer). researchgate.netA straightforward method for immobilizing basic catalysts.

Exploration in Multicomponent Reactions (MCRs) Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly valued in synthetic chemistry. researchgate.net They exemplify the principles of step and atom economy, making them inherently "green." The use of chiral components in MCRs to control the stereochemistry of the complex products is a field of active research.

This compound, as a chiral primary amine, is an ideal candidate for exploration in asymmetric MCRs. researchgate.net It can act as a chiral building block that is incorporated into the final product, directly transferring its stereochemical information. Potential applications include:

Asymmetric Mannich Reactions: The amine can react with an aldehyde and a ketone (or another enolizable carbonyl compound) to produce chiral β-amino carbonyl compounds, which are valuable synthetic intermediates. researchgate.net

Ugi and Passerini Reactions: In these isocyanide-based MCRs, a primary amine is a key component. Using this compound would lead to the synthesis of complex, enantiomerically enriched peptide-like structures or α-acyloxy carboxamides.

The ability to generate molecular complexity and stereochemical diversity in a single, efficient operation makes the application of this compound in MCRs a highly attractive research avenue for the synthesis of libraries of chiral compounds for drug discovery and other applications. mdpi.com

Multicomponent ReactionRole of this compoundPotential Product
Mannich Reaction Chiral amine component.Chiral β-amino ketones/esters. researchgate.net
Ugi Reaction Chiral amine component.Chiral α-acylamino amides (peptidomimetics).
Passerini Reaction (After conversion to isocyanide) Chiral isocyanide component.Chiral α-acyloxy carboxamides.
Hantzsch Dihydropyridine (B1217469) Synthesis Chiral amine (ammonia source).Chiral dihydropyridine derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.